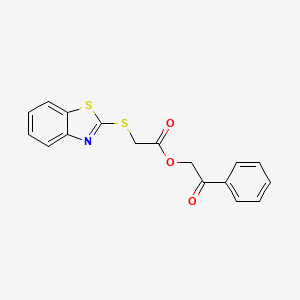

2-Oxo-2-phenylethyl 2-benzothiazol-2-ylthioacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenacyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3S2/c19-14(12-6-2-1-3-7-12)10-21-16(20)11-22-17-18-13-8-4-5-9-15(13)23-17/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCHAKAJUHFASJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)CSC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Selective Transformations of 2 Oxo 2 Phenylethyl 2 Benzothiazol 2 Ylthioacetate

Retrosynthetic Analysis of the 2-Oxo-2-phenylethyl 2-benzothiazol-2-ylthioacetate Scaffold

A retrosynthetic analysis of the target molecule, this compound, deconstructs the compound into simpler, commercially available starting materials. The primary disconnection point is the ester bond, which is a logical and common strategic bond to break in retrosynthesis. This leads to two key precursors: 2-benzothiazol-2-ylthioacetic acid and 2-bromo-1-phenylethanone (phenacyl bromide).

Further disconnection of 2-benzothiazol-2-ylthioacetic acid at the thioether linkage reveals 2-mercaptobenzothiazole (B37678) and a two-carbon unit, such as chloroacetic acid. Both 2-mercaptobenzothiazole and 2-bromo-1-phenylethanone are readily available chemical building blocks. This analysis outlines a straightforward and feasible synthetic strategy.

Established Synthetic Routes to this compound

The forward synthesis, guided by the retrosynthetic analysis, involves two main steps: the synthesis of the carboxylic acid precursor followed by its esterification.

The final step in the synthesis is the formation of the thioester bond. This is typically achieved by reacting the carboxylic acid, 2-benzothiazol-2-ylthioacetic acid, with a phenacyl halide, most commonly 2-bromo-1-phenylethanone. This reaction is a nucleophilic substitution where the carboxylate anion attacks the electrophilic carbon of the phenacyl bromide, displacing the bromide ion. The reaction is often carried out in the presence of a non-nucleophilic base to deprotonate the carboxylic acid, thereby activating it for the reaction.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 2-benzothiazol-2-ylthioacetic acid | 2-bromo-1-phenylethanone | Base (e.g., Et3N) | This compound |

General procedures for the synthesis of similar phenacyl thioesters involve standard coupling procedures, which can be adapted for this specific transformation. rsc.org

The synthesis of the key intermediate, 2-benzothiazol-2-ylthioacetic acid, is accomplished through a nucleophilic substitution reaction. 2-Mercaptobenzothiazole, a readily available starting material, is reacted with chloroacetic acid. chemsrc.com This reaction is typically performed in the presence of a base, such as potassium hydroxide (B78521) in ethanol (B145695), to facilitate the deprotonation of the thiol group, forming a more nucleophilic thiolate. chemsrc.comaip.org The thiolate then displaces the chloride from chloroacetic acid to form the desired thioacetic acid derivative. chemsrc.com An alternative base that can be employed is triethylamine. chemmethod.com

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 2-mercaptobenzothiazole | Chloroacetic acid | Ethanolic Potassium Hydroxide chemsrc.com | 2-benzothiazol-2-ylthioacetic acid |

| 2-mercaptobenzothiazole | Chloroacetic acid | Triethylamine chemmethod.com | 2-benzothiazol-2-ylthioacetic acid |

The established multi-step synthesis can be summarized as follows:

Formation of the Benzothiazole (B30560) Core: Synthesis of 2-mercaptobenzothiazole from 2-aminothiophenol (B119425) and carbon disulfide.

Synthesis of the Thioacetic Acid: Reaction of 2-mercaptobenzothiazole with chloroacetic acid in the presence of a base. chemsrc.com

Esterification: Coupling of 2-benzothiazol-2-ylthioacetic acid with 2-bromo-1-phenylethanone to yield the final product.

Novel Synthetic Strategies and Methodological Advancements for this compound Derivatives

While specific novel synthetic strategies for this compound are not extensively documented, advancements in the synthesis of the core benzothiazole structure and in esterification/coupling reactions can be applied to develop more efficient and environmentally friendly routes.

Modern synthetic chemistry is increasingly focused on the development of catalytic methods to improve reaction efficiency, reduce waste, and avoid harsh reaction conditions.

In the context of the esterification step, modern coupling reagents can be employed to facilitate the reaction between the carboxylic acid and the phenacyl bromide under milder conditions. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP) is a common strategy for forming ester bonds and could be applied to the synthesis of the target thioester. researchgate.net

| Reaction Step | Conventional Method | Potential Catalytic/Modern Approach |

| Synthesis of Benzothiazole Precursors | Reaction with stoichiometric reagents | Catalytic condensation of 2-aminothiophenol with carbonyl compounds using green catalysts. researchgate.net |

| Esterification/Thioesterification | Base-mediated reaction of acid with alkyl halide | Use of modern coupling agents like EDC/DMAP for milder reaction conditions. researchgate.net |

These catalytic approaches offer pathways to synthesize derivatives of this compound with improved yields and under more sustainable conditions.

Green Chemistry Principles in Synthesis Design

The synthesis of benzothiazole derivatives has increasingly come under the scrutiny of green chemistry principles, aiming to reduce environmental impact through the use of safer solvents, catalysts, and energy sources. While a direct "green" synthesis for this compound is not extensively documented, the principles can be readily applied to its multi-step synthesis. The initial formation of the 2-mercaptobenzothiazole precursor can be achieved through eco-friendly methods. For instance, the reaction of 2-aminothiophenol with carbon disulfide can be performed in water, a benign solvent, to produce 2-mercaptobenzothiazole in high yields.

Further embracing green chemistry, the subsequent S-acylation step can be optimized. Traditional methods often rely on volatile organic solvents (VOCs) and strong bases. Greener alternatives include the use of recyclable solvents like glycerol (B35011) or polyethylene (B3416737) glycol (PEG). nih.govresearchgate.net Moreover, the use of phase-transfer catalysts can enhance reaction rates and efficiency in biphasic systems, minimizing the need for large quantities of organic solvents. The use of microwave irradiation as an alternative energy source can also significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

| Green Chemistry Principle | Application in Synthesis of this compound |

| Use of Renewable Feedstocks | Exploration of bio-based sources for starting materials like 2-aminothiophenol. |

| Atom Economy | Designing the reaction to maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Utilizing non-toxic catalysts and avoiding hazardous reagents. |

| Safer Solvents and Auxiliaries | Employing water, glycerol, or ionic liquids as reaction media instead of volatile organic compounds. nih.govresearchgate.net |

| Energy Efficiency | Application of microwave or ultrasound irradiation to reduce reaction times and energy consumption. mdpi.com |

| Catalysis | Use of recyclable catalysts to minimize waste. |

Flow Chemistry Applications for Synthesis

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The synthesis of this compound is well-suited for adaptation to a flow process.

The S-acylation of 2-mercaptobenzothiazole with 2-chloro-1-phenylethanone, a key step in the synthesis, can be performed in a packed-bed reactor. In such a setup, a solid-supported base could be used to deprotonate the thiol, with the resulting thiolate immediately reacting with the electrophile flowing through the reactor. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Furthermore, the integration of in-line purification techniques, such as solid-phase extraction or continuous crystallization, can lead to a fully automated and highly efficient synthetic process.

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | Potential for thermal runaway in exothermic reactions. | Superior heat dissipation, minimizing risks. |

| Scalability | Challenging to scale up, often requiring re-optimization. | Easily scalable by extending reaction time or using parallel reactors. |

| Process Control | Limited control over reaction parameters. | Precise control over temperature, pressure, and residence time. |

| Product Purity | May require extensive purification steps. | Often results in higher purity, reducing the need for downstream processing. |

| Reaction Time | Can be lengthy. | Significantly reduced due to efficient mixing and heat transfer. |

Chemo-Selective Reactivity and Functional Group Interconversions of this compound

The structure of this compound presents multiple reactive sites, allowing for a range of chemo-selective transformations. The presence of a carbonyl group, a thioester linkage, a benzothiazole moiety, and a phenylethyl group offers opportunities for diverse functional group interconversions.

The ketone functionality is a primary site for nucleophilic attack. Selective reduction of the carbonyl group can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding secondary alcohol, while leaving the thioester and benzothiazole rings intact. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely lead to the reduction of both the carbonyl and the thioester.

The carbonyl group can also undergo addition reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. Furthermore, it can participate in condensation reactions with amines to form imines or with hydrazines to yield hydrazones, providing pathways for further derivatization.

| Reagent | Product |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Grignard Reagent (R-MgBr) | Tertiary Alcohol |

| Primary Amine (R-NH₂) | Imine |

| Hydrazine (H₂NNH₂) | Hydrazone |

The thioester linkage is susceptible to nucleophilic acyl substitution. Hydrolysis under acidic or basic conditions will cleave the thioester, yielding 2-mercaptobenzothiazole and 2-oxo-2-phenylethanoic acid. Aminolysis, the reaction with amines, provides a straightforward route to the corresponding amides and regenerates the 2-mercaptobenzothiazole. This reactivity allows for the use of the 2-benzothiazol-2-ylthio group as a leaving group in various transformations.

The benzothiazole ring system can undergo electrophilic aromatic substitution on the benzene (B151609) ring. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur primarily at the 4- and 6-positions, directed by the electron-donating nature of the fused thiazole (B1198619) ring. The specific conditions for these reactions would need to be carefully controlled to avoid side reactions with the other functional groups present in the molecule.

Similar to the benzothiazole moiety, the phenyl ring of the phenylethyl group is also amenable to electrophilic aromatic substitution. The oxo-ethyl group is a meta-directing deactivator, meaning that electrophilic substitution will predominantly occur at the meta-position of the phenyl ring. This allows for the regioselective introduction of various substituents onto this part of the molecule.

Despite a comprehensive search for "this compound," no specific in vitro data regarding its molecular interactions and biological activities as outlined in the user's request was found. Research on related benzothiazole derivatives exists, but there is no available information directly pertaining to the enzyme inhibition, receptor binding, protein-ligand interactions, cellular viability, or apoptosis and necrosis induction of this compound.

Therefore, the following article cannot be generated as requested due to the absence of specific scientific data for this particular compound.

Structure Activity Relationship Sar Studies and Molecular Modifications of 2 Oxo 2 Phenylethyl 2 Benzothiazol 2 Ylthioacetate Analogs

Design Principles for 2-Oxo-2-phenylethyl 2-benzothiazol-2-ylthioacetate Analogs Based on Structural Modifications

The molecular architecture of this compound offers several key domains for structural modification to explore and optimize biological activity. The design of analogs is generally guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. The primary points for modification include the benzothiazole (B30560) ring, the thioacetate (B1230152) linker, and the terminal phenyl ring.

Key modification strategies include:

Substitution on the Benzothiazole Ring: The literature consistently shows that substitutions at the C-2 and C-6 positions of the benzothiazole nucleus are pivotal for modulating biological activity. benthamscience.com Introducing various functional groups at positions 4, 5, 6, and 7 can significantly alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.

Alteration of the Thioacetate Linker: The thioester group is not merely a spacer but an active participant in the molecule's chemical behavior. Modifications can include replacing the sulfur atom, altering the length of the acetate (B1210297) chain, or introducing substituents on the methylene (B1212753) bridge to affect reactivity and stability.

These design principles are systematically applied to generate libraries of analogs for biological screening, allowing researchers to build a comprehensive understanding of the SAR for this specific chemical series.

Impact of Benzothiazole Ring Substitutions on In Vitro Activity Profiles

The benzothiazole ring is a primary focus for SAR studies. The nature and position of substituents on this aromatic system can dramatically influence the in vitro activity of the resulting analogs.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) generally decrease the electron density of the benzothiazole ring. Studies on various benzothiazole derivatives have shown that the presence of EWGs can enhance certain biological activities. For instance, in a series of benzothiazole-hydrazone derivatives designed as MAO-B inhibitors, substitutions with halogens led to significant inhibitory activity. mdpi.com Similarly, research on anticancer benzothiazoles has indicated that EWGs can positively impact cytotoxicity. mdpi.com The introduction of a nitro group, a potent EWG, has also been explored in the synthesis of bioactive benzothiazoles. mdpi.com

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃), methyl (-CH₃), and amino (-NH₂) increase the electron density of the ring system. The effect of EDGs can vary depending on the specific biological target. In some cases, EDGs on the benzothiazole ring have been shown to enhance antibacterial and antifungal activity. mdpi.com For example, a study on N-(substituted-benzothiazol-2-yl)-N′-(purinoacetyl)thioureas found that electron-donating groups like halogens (which can also act as weak EWGs depending on their position) and methoxy groups influenced antimicrobial effects. mdpi.com

Computational studies on benzothiazole derivatives have helped to quantify these effects, demonstrating that substituents like -NO₂ can lower the HOMO and LUMO energy levels, which is advantageous for charge transport and optoelectronic properties. nih.govresearchgate.net

Steric hindrance, which refers to the spatial arrangement of atoms and groups within a molecule, is a critical factor in the design of 2-substituted benzothiazole analogs. The size and position of substituents can influence both the molecule's ability to adopt the optimal conformation for binding to a biological target and the synthetic accessibility of the compound itself. nih.gov

Research on the synthesis of 2-substituted benzothiazoles has shown that bulky substituents can impede reaction rates and reduce yields. mdpi.com For example, the synthesis of benzothiazole derivatives from α-branched aliphatic or aromatic thioamides showed reduced reactivity due to steric hindrance. mdpi.com Similarly, placing bulky groups at the ortho-position of an aromatic ring attached to the C-2 position can also lead to lower yields. mdpi.com

From a biological activity perspective, steric bulk can either be beneficial or detrimental. A bulky group might prevent the molecule from fitting into the active site of a target enzyme, thus reducing its potency. Conversely, a strategically placed bulky substituent could enhance selectivity by preventing the molecule from binding to off-target proteins or could promote a more favorable binding conformation. In studies of 2-alkyl and 2-aryl benzothiazoles, the steric volume of the substituent at the C-2 position was found to influence the yield of the product, with the highest yields obtained for less sterically demanding groups like ethanol (B145695) and benzyl (B1604629) alcohol. nih.gov

Lipophilicity, typically quantified as the logarithm of the partition coefficient (log P), is a crucial physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADMET) profile. researchgate.net In the context of this compound analogs, modulating lipophilicity by adding or modifying substituents is a key strategy for optimizing drug-like properties.

Generally, increasing lipophilicity can enhance membrane permeability and access to intracellular targets. However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding to other biological molecules. researchgate.net SAR studies on benzothiazole-phenyl analogs have explored the effects of lipophilic groups like trifluoromethyl (-CF₃), finding them to be well-tolerated by target enzymes. nih.govescholarship.org Fluorine substitution, in particular, is a common strategy in medicinal chemistry to enhance lipophilicity and metabolic stability. acs.org

Role of the Thioacetate Linkage in Mediating Molecular Interactions

The thioacetate linkage in the parent compound is a critical structural element. Thioesters are known to be more reactive than their ester counterparts and can act as electrophiles, making them susceptible to nucleophilic attack. rsc.orgwikipedia.org This inherent reactivity suggests that the thioester moiety could be involved in covalent or strong non-covalent interactions with biological targets, such as cysteine or serine residues in an enzyme's active site.

The stability of the thioester bond is a key consideration, as its premature hydrolysis would lead to an inactive metabolite. The reactivity and stability of the thioester can be modulated by the electronic nature of the groups attached to it—namely, the benzothiazole ring (acting as the thiol-derived portion) and the phenacyl group (the acyl portion).

Effect of the Benzothiazole Ring: Substituents on the benzothiazole ring can influence the stability of the thioester. Electron-withdrawing groups on the benzothiazole ring would make the sulfur atom a better leaving group, potentially increasing the thioester's susceptibility to nucleophilic attack and hydrolysis. rsc.org Conversely, electron-donating groups would be expected to increase the stability of the thioester linkage.

Effect of the Phenacyl Group: Similarly, substituents on the phenyl ring of the phenacyl group can alter the electrophilicity of the thioester carbonyl carbon. Electron-withdrawing groups on this phenyl ring would increase the partial positive charge on the carbonyl carbon, making the thioester more reactive towards nucleophiles. Electron-donating groups would have the opposite effect, leading to a more stable thioester bond.

While thioesters are generally more reactive than esters, they are considered relatively stable in aqueous media at neutral pH, which allows for their use in biological systems. nih.gov However, their stability can be influenced by the local environment, such as the presence of nucleophilic residues in a protein binding pocket. nih.gov Therefore, modulating the electronic properties of the flanking aromatic rings is a viable strategy for fine-tuning the stability and reactivity of the thioester linkage in these analogs.

Influence of the 2-Oxo-2-phenylethyl Moiety on Biological Recognition

The 2-oxo-2-phenylethyl moiety is another key pharmacophoric element that can be systematically modified to probe its role in biological recognition. Alterations to the phenyl ring, the alkyl chain, and the alpha-carbon of the ketone can provide valuable insights into the SAR of this part of the molecule.

The phenyl ring of the 2-oxo-2-phenylethyl group can be substituted with various electron-donating or electron-withdrawing groups to explore the electronic requirements for optimal activity. The position of the substituent (ortho, meta, or para) is also a critical factor. For instance, studies on other benzothiazole derivatives have shown that substitution on the phenyl ring can significantly influence their biological effects.

Table 2: Hypothetical SAR of Phenyl Ring Modifications in this compound Analogs

| Compound ID | Phenyl Ring Substituent | In Vitro Potency (IC₅₀, µM) |

| 2a | H | 5.2 |

| 2b | 4-Cl | 2.1 |

| 2c | 4-OCH₃ | 8.9 |

| 2d | 4-NO₂ | 15.4 |

| 2e | 2-Cl | 7.8 |

This data is illustrative and based on general SAR principles for benzothiazole derivatives.

The length and branching of the alkyl chain connecting the ketone to the thioacetate group can affect the molecule's conformation and its ability to fit into a binding pocket. Increasing or decreasing the chain length, or introducing branching, can help to map the steric constraints of the target protein.

Introducing substituents at the alpha-carbon of the ketone can influence the molecule's reactivity and steric profile. Small alkyl groups or halogens are often used to probe the space available in this region of the binding site.

Development of Focused Libraries of this compound Analogs for SAR Elucidation

To efficiently explore the SAR of this compound, the synthesis of focused libraries of analogs is a powerful approach. By systematically varying the substituents at key positions, researchers can rapidly generate a set of compounds for biological evaluation. This allows for a more comprehensive understanding of the SAR and can accelerate the identification of lead compounds with improved properties. The design of such libraries often benefits from computational modeling to prioritize the synthesis of compounds with the highest probability of enhanced activity.

Correlation of Structural Descriptors with In Vitro Biological Potency

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the structural properties of a series of compounds with their biological activity. By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), a mathematical model can be developed to predict the potency of new analogs.

For the this compound series, a QSAR model could be built using data from a library of synthesized compounds. This model could then be used to guide the design of new analogs with potentially higher in vitro potency, thereby streamlining the drug discovery process. Key descriptors might include the Hammett constants of phenyl ring substituents, molar refractivity, and topological polar surface area.

Computational and Theoretical Investigations of 2 Oxo 2 Phenylethyl 2 Benzothiazol 2 Ylthioacetate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations for complex systems, these methods can determine the electronic structure and a host of related molecular properties. For 2-Oxo-2-phenylethyl 2-benzothiazol-2-ylthioacetate, Density Functional Theory (DFT) is a commonly employed method that offers a good balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich benzothiazole (B30560) ring system and the sulfur atoms, indicating these are the probable sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the electron-deficient carbonyl groups and the phenyl ring, suggesting these are the likely sites for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack.

In the case of this compound, the EPS map would likely show negative potential around the oxygen atoms of the carbonyl groups and the nitrogen atom of the benzothiazole ring. Positive potential would be expected around the hydrogen atoms of the phenyl ring and the methylene (B1212753) group. This information is crucial for understanding intermolecular interactions, including hydrogen bonding.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Fukui functions, on the other hand, are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

For this compound, the calculation of Fukui functions would pinpoint specific atoms that are most susceptible to attack. For instance, the carbonyl carbons are expected to have a high value for the Fukui function corresponding to nucleophilic attack, while the sulfur and nitrogen atoms would likely be the primary sites for electrophilic attack.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Global Electrophilicity Index (ω) | 3.67 |

Molecular Docking and Molecular Dynamics Simulations of this compound with Biomolecular Targets (In Silico)

To explore the potential of this compound as a therapeutic agent, in silico techniques such as molecular docking and molecular dynamics simulations are invaluable. These methods predict how the molecule might interact with a specific biological target, such as an enzyme or a receptor.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. The output of a docking simulation includes a binding score, which estimates the binding affinity, and the predicted binding pose of the ligand in the active site of the protein.

For this compound, docking studies could be performed against a range of enzymes where benzothiazole derivatives have shown inhibitory activity. The results would reveal the most likely binding conformation and provide an initial assessment of its potential as an inhibitor. The binding affinity is often expressed as a docking score or an estimated inhibitory constant (Ki).

Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

| Parameter | Value |

|---|---|

| Docking Score (kcal/mol) | -8.5 |

| Estimated Ki (μM) | 1.2 |

Following a docking simulation, a detailed analysis of the ligand-protein complex can identify the key amino acid residues in the active site that are involved in binding. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For this compound, it is anticipated that the carbonyl oxygen atoms could act as hydrogen bond acceptors with donor groups from the protein's backbone or side chains. The benzothiazole and phenyl rings could engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. Molecular dynamics simulations can further be employed to assess the stability of these interactions over time, providing a more dynamic picture of the binding event.

Table 4: Hypothetical Key Interacting Residues for this compound in a Kinase Active Site

| Interaction Type | Amino Acid Residue |

|---|---|

| Hydrogen Bond | Lys72 |

| Hydrogen Bond | Asp184 |

| π-π Stacking | Phe80 |

| Hydrophobic Interaction | Val57, Leu135 |

Dynamic Behavior of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are a powerful tool to understand the dynamic behavior of a ligand-receptor complex over time. For benzothiazole derivatives, MD simulations have been employed to elucidate the stability of the ligand within the binding pocket of a receptor and to characterize the key interactions that govern binding affinity. nih.govbiointerfaceresearch.comacs.org

In a typical MD simulation study of a benzothiazole derivative complexed with a target protein, the system is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation is then run for a duration sufficient to observe the convergence of the system's properties, often on the scale of nanoseconds to microseconds.

Key analyses performed during and after MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand backbone atoms are monitored to assess the stability of the complex. A stable complex will typically exhibit a low and converging RMSD value over the simulation time.

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different regions of the protein and the ligand. Regions with high RMSF values are more flexible, which can have implications for binding and conformational changes.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the receptor are tracked throughout the simulation. Persistent hydrogen bonds are often critical for high-affinity binding.

Interaction Energy Calculations: The binding free energy of the ligand-receptor complex can be estimated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA). These calculations provide a quantitative measure of the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent analogs. nih.govdocumentsdelivered.commdpi.comresearchgate.net

The first step in building a QSAR or QSPR model is to calculate a set of molecular descriptors that capture the structural and physicochemical properties of the compounds in the dataset. These descriptors can be broadly classified into:

1D Descriptors: These include basic properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are calculated from the 2D structure of the molecule and include topological indices, connectivity indices, and pharmacophore features.

3D Descriptors: These are derived from the 3D conformation of the molecule and include descriptors of shape, volume, and surface area.

For a series of benzothiazole derivatives, relevant descriptors might include those related to hydrophobicity (e.g., logP), electronic properties (e.g., partial charges, dipole moment), and steric properties (e.g., molecular volume, surface area). documentsdelivered.com Feature engineering may involve combining or transforming these descriptors to better capture the determinants of activity.

Once a set of descriptors has been calculated for a training set of compounds with known in vitro activities, a mathematical model can be developed to relate the descriptors to the activity. Common modeling techniques include:

Multiple Linear Regression (MLR): A simple and interpretable method that assumes a linear relationship between the descriptors and the activity.

Partial Least Squares (PLS): A method that is well-suited for datasets with a large number of correlated descriptors.

Machine Learning Methods: Techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex non-linear relationships.

The predictive power of the developed QSAR model is assessed through rigorous internal and external validation procedures. Internal validation techniques include leave-one-out cross-validation (LOO-CV), while external validation involves using the model to predict the activity of a separate test set of compounds that were not used in model development.

A hypothetical QSAR study on a series of 2-benzothiazol-2-ylthioacetate analogs could reveal, for instance, that electron-withdrawing substituents on the phenyl ring and a certain range of lipophilicity are favorable for a particular biological activity.

A validated QSAR model can be used to predict the biological activity of novel, untested analogs of this compound. This allows for the in silico screening of large virtual libraries of compounds, prioritizing the synthesis and testing of those with the highest predicted activity. This approach can significantly accelerate the drug discovery process and reduce experimental costs.

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion) Relevant to In Vitro System Design

In silico ADME prediction tools are used to estimate the pharmacokinetic properties of a compound, which are crucial for its potential as a drug candidate. These predictions can also inform the design of in vitro experiments.

Permeability: The ability of a compound to pass through biological membranes, such as the intestinal wall, is a key factor in its oral bioavailability. In silico models for permeability often use descriptors such as logP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. The "Rule of Five" provides a set of simple guidelines for predicting poor oral absorption. mdpi.com For instance, many benzothiazole derivatives have been shown to have good predicted gastrointestinal absorption. researchgate.net

Solubility: The aqueous solubility of a compound is another critical factor for its absorption. In silico solubility models are typically based on the compound's chemical structure and can be either atom-based or property-based.

The table below presents hypothetical in silico ADME predictions for this compound and a few of its analogs, illustrating the type of data generated in such studies.

| Compound | Molecular Weight ( g/mol ) | logP | Polar Surface Area (Ų) | Predicted Aqueous Solubility (logS) | Predicted Caco-2 Permeability (logPapp, cm/s) |

| This compound | 329.4 | 3.8 | 65.7 | -4.2 | -5.1 |

| Analog 1 (4-Chloro-phenyl) | 363.8 | 4.5 | 65.7 | -4.8 | -4.9 |

| Analog 2 (4-Methoxy-phenyl) | 359.4 | 3.5 | 74.9 | -3.9 | -5.3 |

| Analog 3 (Thiophene) | 335.4 | 3.2 | 65.7 | -3.8 | -5.2 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through specific in silico modeling or experimental measurement.

These in silico predictions can guide the design of in vitro assays. For example, a compound with predicted low solubility might require a specific formulation for in vitro testing to ensure adequate concentration in the assay medium. Similarly, a compound with predicted low permeability might be a poor candidate for oral drug development and could be prioritized for other routes of administration in further studies.

Metabolic Hot Spots Identification (In Silico)

The in silico identification of metabolic hot spots, or "soft spots," is a critical component of computational drug discovery and development. This predictive process aims to identify the atoms or regions within a molecule that are most susceptible to metabolic transformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. By pinpointing these metabolically labile sites early in the drug design process, medicinal chemists can devise strategies to enhance the metabolic stability of a compound, thereby improving its pharmacokinetic profile. For "this compound," while specific experimental metabolic data is not available, in silico tools and knowledge of the metabolism of related chemical moieties can provide valuable insights into its likely metabolic fate.

Computational models for predicting the site of metabolism (SoM) have become increasingly sophisticated. researchgate.netacs.org These tools, such as MetaSite, utilize algorithms that consider both enzyme-substrate recognition and the chemical reactivity of the substrate to predict metabolic transformations. moldiscovery.comnih.gov The predictive performance of such software is often validated against large datasets of known drug metabolism pathways, with many models successfully identifying the primary site of metabolism within their top predictions for a high percentage of cases. moldiscovery.comnih.gov These predictions can help in understanding potential drug-drug interactions and in the proactive design of compounds with a reduced risk of forming reactive or toxic metabolites. dtic.mil

The metabolic landscape of "this compound" is likely dictated by the chemical properties of its constituent functional groups: the benzothiazole ring, the thioester linkage, and the phenacyl group. Each of these presents potential sites for metabolic attack. The benzothiazole moiety is a common scaffold in medicinal chemistry and its metabolism has been a subject of interest. mdpi.comjchemrev.com Similarly, the metabolism of thioesters, particularly through oxidative cleavage, is a recognized biotransformation pathway. acs.org

Based on established principles of drug metabolism and the known biotransformations of benzothiazoles and thioesters, several potential metabolic hot spots can be predicted for "this compound." These are summarized in the table below. The predictions are theoretical and would require experimental verification, for instance, through studies with liver microsomes.

| Predicted Metabolic Hot Spot | Potential Metabolic Reaction(s) | Rationale |

| Thioester Linkage | Hydrolysis, Oxidative Cleavage | The thioester bond is susceptible to enzymatic hydrolysis by esterases or oxidative cleavage mediated by cytochrome P450 enzymes, leading to the formation of 2-mercaptobenzothiazole (B37678) and 2-oxo-2-phenylacetic acid. acs.orgresearchgate.net |

| Benzothiazole Ring (aromatic carbons) | Aromatic Hydroxylation | The benzene (B151609) ring portion of the benzothiazole scaffold is a likely site for CYP-mediated hydroxylation at various positions, a common metabolic pathway for aromatic compounds. |

| Phenacyl Group (aromatic carbons) | Aromatic Hydroxylation | The phenyl ring of the phenacyl moiety is another prime candidate for aromatic hydroxylation by CYP enzymes. |

| Methylene Bridge (-CH2-) | Oxidation | The methylene carbon adjacent to the carbonyl group could undergo oxidation to a hydroxyl group. |

| Benzothiazole Ring (nitrogen atom) | N-Oxidation | The nitrogen atom in the thiazole (B1198619) ring could be a site for N-oxidation, although this is generally a less common pathway for this type of heterocycle compared to aromatic hydroxylation. |

These in silico predictions serve as a foundational guide for understanding the potential metabolic liabilities of "this compound." Experimental validation is necessary to confirm these predicted metabolic pathways and to identify the major metabolites formed in vivo and in vitro.

Advanced Derivatization and Functionalization Strategies for 2 Oxo 2 Phenylethyl 2 Benzothiazol 2 Ylthioacetate

Synthesis of Prodrug Forms and Bioconjugates for Research Applications

The development of prodrugs and bioconjugates of 2-Oxo-2-phenylethyl 2-benzothiazol-2-ylthioacetate is crucial for enhancing its utility in biological research. These strategies can improve solubility, enable targeted delivery, and provide mechanisms for controlled release of the active compound.

Cleavable Linker Strategies

Prodrug design often incorporates cleavable linkers that are stable under physiological conditions but are selectively cleaved by specific enzymes or chemical triggers at the target site. For a thioester compound like this compound, several cleavable linker strategies can be envisioned, drawing from established methods for other therapeutic agents.

Commonly employed cleavable linkers include esters, carbonates, and carbamates, which can be hydrolyzed by esterases that are abundant in serum nih.gov. Disulfide linkers represent another important class, as they can be cleaved in the reducing environment of the cytoplasm nih.gov. The choice of linker dictates the release mechanism and rate. For instance, ester-based linkers would lead to a gradual release of the parent compound, while disulfide linkers would provide a more targeted release within cells.

Table 1: Potential Cleavable Linker Strategies

| Linker Type | Cleavage Trigger | Potential Attachment Site on Parent Compound |

| Ester | Esterases | Phenacyl moiety (if modified to have a hydroxyl group) |

| Carbonate | Esterases | Phenacyl moiety (if modified to have a hydroxyl group) |

| Disulfide | Intracellular glutathione | Benzothiazole (B30560) ring (if modified to have a thiol group) |

| Peptide | Specific proteases | Appended to the core structure via an amide bond |

Targeting Moieties for Research Probes

To direct this compound to specific cells or tissues for research purposes, it can be conjugated to targeting moieties. The benzothiazole scaffold has been explored for targeting various biological systems, including the central nervous system and cancer cells mdpi.com.

For example, conjugation to molecules that bind to overexpressed receptors on cancer cells, such as folate or specific antibodies, can facilitate targeted delivery. For neurodegenerative disease research, moieties that can cross the blood-brain barrier and bind to amyloid plaques are of interest nih.gov. The choice of targeting moiety is dictated by the specific research question being addressed.

Table 2: Examples of Targeting Moieties for Benzothiazole Derivatives

| Targeting Moiety | Target | Potential Research Application |

| Folic Acid | Folate Receptor | Cancer cell imaging and targeted therapy studies |

| Monoclonal Antibody | Specific cell surface antigens | Targeted delivery to specific cell types |

| Amyloid-binding agents | Amyloid plaques | Alzheimer's disease research |

| Peptides | Specific receptors | Various targeted research applications |

Development of Fluorescent and Isotopic Probes for Mechanistic Research (In Vitro)

To investigate the mechanism of action and cellular fate of this compound, fluorescent and isotopically labeled probes are invaluable tools for in vitro studies.

Incorporation of Reporter Tags

Fluorescent reporter tags can be attached to the core structure to enable visualization of the compound's localization and interactions within cells. Benzothiazole derivatives themselves can exhibit fluorescent properties, and these can be modulated by structural modifications mdpi.com. Alternatively, well-established fluorophores can be conjugated to the molecule.

The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths, and the experimental setup. For instance, coumarin or BODIPY dyes could be attached to the phenacyl or benzothiazole ring, provided that the modification does not significantly alter the compound's biological activity. Thioester moieties have been incorporated into fluorescent probes to study native chemical ligation and biological thiol detection, highlighting the compatibility of this functional group with fluorescence-based assays rsc.orgnih.gov.

Table 3: Potential Fluorescent Reporter Tags

| Fluorophore | Excitation (nm) | Emission (nm) | Potential Attachment Strategy |

| Coumarin | ~350-450 | ~450-550 | Covalent linkage to a modified phenacyl or benzothiazole ring |

| BODIPY | ~480-580 | ~500-600 | Covalent linkage to a modified phenacyl or benzothiazole ring |

| Fluorescein | ~490 | ~520 | Covalent linkage via a linker to the core structure |

| Rhodamine | ~550 | ~580 | Covalent linkage via a linker to the core structure |

Synthesis of Deuterated or Labeled Analogs

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and metabolic pathways wikipedia.orgnih.gov. The synthesis of deuterated or ¹³C-labeled analogs of this compound can provide valuable insights. For example, deuterium labeling at specific positions on the phenacyl or benzothiazole ring can help to identify sites of metabolic transformation by observing kinetic isotope effects.

Polymer-Supported Synthesis and Solid-Phase Methodologies for Library Generation

Solid-phase synthesis (SPS) offers an efficient way to generate libraries of analogs of this compound for structure-activity relationship (SAR) studies. This methodology allows for the rapid and systematic variation of different parts of the molecule.

The benzothiazole core can be assembled on a solid support, for example, by immobilizing 2-aminothiophenol (B119425) and then reacting it with a variety of carboxylic acids or their derivatives nih.govresearchgate.net. Alternatively, a pre-formed benzothiazole-2-thiol can be attached to a resin and then reacted with different phenacyl halides. This approach facilitates the purification process, as excess reagents and byproducts can be washed away, and the desired compounds are cleaved from the resin in the final step. The use of polymer-supported reagents can also streamline the synthesis of benzothiazole derivatives in solution-phase library generation mdpi.com.

Chemoenzymatic Transformations and Biocatalysis for Derivative Synthesis

The integration of enzymatic methods with traditional chemical synthesis, known as a chemoenzymatic approach, offers a powerful strategy for the derivatization of complex molecules like this compound. This approach leverages the high selectivity and mild reaction conditions of biocatalysts to achieve transformations that may be challenging through conventional chemistry alone. Biocatalysis can introduce functionalities, resolve stereoisomers, and promote specific bond formations, leading to novel derivatives with potentially enhanced biological activities.

The primary sites for enzymatic transformation on this compound are the thioester linkage and the peripheral positions on the aromatic rings. Enzymes such as lipases, proteases, and esterases are well-documented for their ability to catalyze reactions at ester and thioester bonds. libretexts.org

Lipases, in particular, are versatile biocatalysts that can function in both aqueous and non-aqueous media, making them suitable for a wide range of synthetic applications. nih.gov They are known to catalyze the hydrolysis, alcoholysis, and aminolysis of thioesters. nih.gov For instance, the thioester bond in the target molecule could be selectively cleaved by a lipase to yield 2-mercaptobenzothiazole (B37678) and 2-oxo-2-phenylethanoic acid. More synthetically useful transformations involve the lipase-catalyzed transesterification with various alcohols or aminolysis with amines to generate a library of new ester and amide derivatives, respectively.

Thioesterases are another class of enzymes with specific activity towards thioester bonds. nih.gov In natural product biosynthesis, thioesterase domains are often responsible for the cyclization of linear precursors into macrocyclic structures. nih.gov This catalytic function could potentially be harnessed to create novel macrocyclic derivatives by designing precursors that incorporate the 2-benzothiazol-2-ylthioacetate moiety.

While specific studies on the chemoenzymatic transformation of this compound are not extensively documented, research on related benzothiazole compounds and thioesters provides a strong basis for potential biocatalytic applications. For example, Rhodococcus isolates have been shown to biodegrade benzothiazole derivatives, suggesting that microbial enzymes could be used for transformations on the benzothiazole ring system. nih.gov

The following table summarizes potential chemoenzymatic transformations for the derivatization of this compound based on known enzymatic activities on analogous substrates.

| Enzyme Class | Potential Transformation | Substrate(s) | Product Type | Potential Advantages |

| Lipase | Transesterification | This compound, Alcohol (R-OH) | 2-benzothiazol-2-ylthiol ester of a new carboxylic acid | High selectivity, mild conditions, broad substrate scope for alcohols. |

| Lipase | Aminolysis | This compound, Amine (R-NH2) | 2-benzothiazol-2-ylthioamide | Efficient amide bond formation under mild conditions. |

| Protease | Hydrolysis | This compound, Water | 2-mercaptobenzothiazole and 2-oxo-2-phenylethanoic acid | High specificity for peptide-like bonds, potential for selective cleavage. researchgate.net |

| Thioesterase | Hydrolysis/Cyclization | This compound or a linear precursor | 2-mercaptobenzothiazole / Macrocyclic derivative | High specificity for thioester bonds, potential for macrocyclization. nih.gov |

| Oxidoreductase | Hydroxylation | This compound | Hydroxylated benzothiazole or phenyl derivative | Regio- and stereospecific introduction of hydroxyl groups. |

The application of biocatalysis in the synthesis of derivatives of this compound holds significant promise. Future research in this area could focus on screening diverse enzyme libraries to identify catalysts with high activity and selectivity for this specific substrate. Furthermore, enzyme engineering and optimization of reaction conditions could lead to the development of efficient and sustainable chemoenzymatic routes for the production of novel and potentially bioactive derivatives.

Future Research Directions and Unexplored Avenues for 2 Oxo 2 Phenylethyl 2 Benzothiazol 2 Ylthioacetate Research

Exploration of Undiscovered In Vitro Biological Targets and Pathways

The benzothiazole (B30560) nucleus is a common feature in molecules with diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. mdpi.compcbiochemres.comnih.gov Consequently, a primary avenue of future research should be the systematic screening of 2-Oxo-2-phenylethyl 2-benzothiazol-2-ylthioacetate against a variety of biological targets.

Initial investigations could focus on well-established targets for benzothiazole derivatives. For example, some benzothiazoles have shown inhibitory activity against phosphoinositide 3-kinase γ (PI3Kγ), a key enzyme in inflammatory pathways. nih.gov A comprehensive screening panel could therefore include a range of kinases implicated in cancer and inflammation.

Furthermore, given the antimicrobial potential of many benzothiazole-containing compounds, future studies should explore the activity of this compound against a panel of pathogenic bacteria and fungi. mdpi.com Mechanistic studies could then aim to identify the specific microbial enzymes or cellular pathways that are inhibited.

A proposed initial screening panel is detailed in Table 1.

Table 1: Proposed In Vitro Biological Target Screening Panel

| Target Class | Specific Target Example | Therapeutic Area |

|---|---|---|

| Kinases | PI3Kγ, EGFR, VEGFR | Cancer, Inflammation |

| Proteases | Cathepsins, Caspases | Cancer, Neurodegenerative Diseases |

| Microbial Enzymes | Dihydrofolate Reductase | Infectious Diseases |

| Nuclear Receptors | Estrogen Receptor, Androgen Receptor | Cancer |

Integration of Advanced Spectroscopic Techniques for Mechanistic Elucidation (In Vitro)

To understand how this compound interacts with its biological targets, advanced spectroscopic techniques will be indispensable. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry can provide detailed insights into the compound's mechanism of action at a molecular level.

For instance, NMR spectroscopy can be used to study the binding of the compound to a target protein, revealing which parts of the molecule are involved in the interaction. X-ray crystallography, on the other hand, can provide a high-resolution three-dimensional structure of the compound bound to its target, offering a precise picture of the binding mode. nih.gov

Mechanistic studies on related thioester compounds have utilized techniques like Fourier-transform infrared (FTIR) spectroscopy to confirm hydrogen bonding patterns, which could be applied here to understand interactions with target biomolecules. tbzmed.ac.irelsevierpure.com The investigation of reaction kinetics, as has been done for other thioesters, can also provide valuable information on the mechanism of action. mdpi.comacs.org

Application of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nih.govfrontiersin.orgnih.gov These computational tools can be employed to predict the biological activities of novel compounds, optimize their structures, and elucidate structure-activity relationships (SAR).

| Step | Description | AI/ML Tool |

|---|---|---|

| 1 | Data Collection | Curation of bioactivity data for benzothiazole derivatives from public databases. |

| 2 | Model Training | Development of a predictive model using machine learning algorithms (e.g., random forest, support vector machines). |

| 3 | Virtual Screening | In silico screening of a virtual library of this compound analogs. |

| 4 | Prioritization | Ranking of virtual hits based on predicted activity and other desirable properties (e.g., low toxicity). |

| 5 | Synthesis and Testing | Chemical synthesis and in vitro biological evaluation of the top-ranked virtual compounds. |

Development of Novel Synthetic Methodologies for Enhanced Accessibility of Analogs

The exploration of the SAR of this compound will require the synthesis of a diverse library of analogs. While general methods for the synthesis of benzothiazoles are known, the development of novel and efficient synthetic routes will be crucial for accessing a wide range of structural modifications. mdpi.comresearchgate.netmdpi.comnih.gov

Future research should focus on developing modular synthetic strategies that allow for the easy introduction of different substituents on both the benzothiazole and the phenylethyl moieties. This could involve exploring new catalytic methods or leveraging combinatorial chemistry approaches to rapidly generate a large number of analogs.

For example, variations in the substitution pattern of the phenyl ring could be achieved by using a range of substituted phenacyl halides in the synthesis. Similarly, modifications to the benzothiazole core could be accomplished by starting with different substituted 2-aminothiophenols.

Investigation into the Role of Chiral Centers in this compound Activity (If Applicable)

Chirality plays a critical role in the biological activity of many drugs, as enantiomers can have different pharmacological and toxicological profiles. researchgate.netmdpi.comnih.govnih.gov An examination of the structure of this compound reveals the potential for a chiral center at the carbon atom of the ethyl group if a substituent were to be introduced.

Should analogs with such chiral centers be synthesized, it will be imperative to separate the enantiomers and evaluate their biological activity independently. This will provide a deeper understanding of the stereochemical requirements for activity and could lead to the development of more potent and safer therapeutic agents. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or even contribute to side effects. mdpi.com The stereochemistry can significantly impact target binding, metabolism, and distribution. mdpi.com

Advanced Co-crystallization and Structural Biology Studies with Target Biomolecules (In Vitro)

Co-crystallization is a powerful technique used to improve the physicochemical properties of active pharmaceutical ingredients and to gain insights into drug-receptor interactions. tbzmed.ac.irtbzmed.ac.ir Once a specific biological target for this compound has been identified and validated, co-crystallization studies should be pursued.

Obtaining a co-crystal structure of the compound bound to its target biomolecule would provide invaluable information for structure-based drug design. researchgate.net This would allow for the rational design of new analogs with improved binding affinity and selectivity. The detailed structural information can reveal key hydrogen bonds, hydrophobic interactions, and other forces that govern the binding event.

Q & A

Q. Basic Research Focus

- X-ray Crystallography: Determines bond lengths (e.g., C–S bond: ~1.72 Å) and dihedral angles between the benzothiazole and phenyl rings (e.g., 85–90°) .

- NMR: ¹H NMR shows distinct signals for the benzothiazole protons (δ 7.5–8.2 ppm) and the oxoethyl group (δ 4.3–4.6 ppm for –CH₂–). ¹³C NMR confirms carbonyl groups (δ 170–190 ppm) .

- FT-IR: Peaks at 1680–1720 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C–S stretch) .

How can researchers resolve contradictions in reported biological activities of benzothiazole-thioacetate derivatives?

Advanced Research Focus

Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory efficacy) often arise from:

- Structural Analog Variations: Minor substituent changes (e.g., trifluoromethyl vs. methyl groups) alter target binding .

- Assay Conditions: Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or concentration ranges.

Methodological Solutions:- Use standardized assays (e.g., CLSI guidelines for antimicrobial testing).

- Perform SAR studies to isolate the pharmacophore .

Example Table: Bioactivity of Structural Analogs

| Compound | Structural Feature | Bioactivity (IC₅₀/µM) | Reference |

|---|---|---|---|

| Ethyl 2-benzothiazolyl acetate | Benzothiazole + acetate | Antimicrobial: 12.5 | |

| Trifluoromethyl derivative | CF₃ substitution on thiazole | Anticancer: 8.2 |

What advanced strategies optimize regioselectivity in benzothiazole-thioacetate derivatization?

Advanced Research Focus

Regioselectivity challenges arise during functionalization of the benzothiazole ring. Strategies include:

- Computational Pre-screening: DFT calculations (e.g., Gaussian 09) predict reactive sites by analyzing Fukui indices for electrophilic attack .

- Protecting Group Chemistry: Temporarily block reactive –SH groups with Boc or Fmoc to direct reactions to the oxoethyl moiety .

- Catalytic Control: Use Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) at specific positions .

How do solvent polarity and pH influence the compound’s stability in pharmacological assays?

Q. Advanced Research Focus

- Polar Solvents (e.g., DMSO): Enhance solubility but may accelerate ester hydrolysis. Stability is monitored via HPLC (C18 column, acetonitrile/water gradient) .

- pH Effects: Degradation occurs rapidly in alkaline conditions (pH > 8) due to saponification of the acetate group. Buffered solutions (pH 6–7.4) are recommended for in vitro studies .

What computational tools are effective for predicting interaction mechanisms with biological targets?

Q. Advanced Research Focus

- Molecular Docking (AutoDock Vina): Models binding to enzymes like COX-2 or bacterial topoisomerases. Key interactions include π-π stacking with benzothiazole and hydrogen bonding with the oxoethyl group .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories. Metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

How can researchers address low yields in scaled-up synthesis?

Q. Advanced Research Focus

- Flow Chemistry: Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., dimerization) .

- Microwave Assistance: Accelerates reaction kinetics (e.g., 30 minutes vs. 12 hours under conventional heating) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.